2,3,3,5,5-Pentamethylheptane

Description

Contextual Significance of Highly Branched Alkanes in Contemporary Chemical Science

Highly branched alkanes, a specific class of saturated hydrocarbons, are of considerable interest in modern chemical science due to their unique structural properties which translate into valuable physical and chemical characteristics. Alkanes are acyclic hydrocarbons with the general formula CnH2n+2, consisting entirely of hydrogen and saturated carbon atoms. wikipedia.org The branching of the carbon skeleton leads to greater thermodynamic stability compared to their linear counterparts. wikipedia.org For instance, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its straight-chain isomer, n-octane. wikipedia.org

This stability and unique structure make them significant in various applications. They are crucial components in the development of high-quality fuels with low freezing points, including sustainable aviation fuels. nih.govacs.org The intricate branching influences combustion properties and octane (B31449) ratings, making them important subjects for fuel research. cymitquimica.com Furthermore, their defined structures allow them to serve as reference compounds in analytical chemistry, particularly in the study of hydrocarbon mixtures. cymitquimica.com Research into extremely branched alkanes also pushes the boundaries of understanding chemical stability and molecular structure. researchgate.net The investigation of their liquid-state dynamics through simulations and NMR spectroscopy provides insights into the effect of branching on physical properties like diffusion. aip.org

Overview of Pentamethylheptane Isomers and Their Structural Variations

Pentamethylheptane isomers are part of the larger family of dodecane (B42187) (C12H26) isomers, of which there are 355 structurally distinct possibilities. wikipedia.organses.fr These isomers all share the same molecular formula, C12H26, but differ in the arrangement of their carbon atoms. wikipedia.org The name "pentamethylheptane" specifies a seven-carbon (heptane) backbone substituted with five methyl groups.

The structural variation among pentamethylheptane isomers arises from the different possible attachment points for the five methyl groups along the heptane (B126788) chain. This leads to a wide array of unique compounds, each with distinct physical and chemical properties. For example, 2,2,4,6,6-pentamethylheptane (B104275) is a well-studied isomer used as a reference compound in fuel studies and is noted for its high stability. cymitquimica.comresearchgate.netacs.orgresearchgate.net Other isomers, such as 2,2,3,3,6-pentamethylheptane, are used as building blocks in organic synthesis. smolecule.com The specific positioning of the methyl groups influences properties like boiling point, melting point, and density.

Table 1: Selected Isomers of Pentamethylheptane

| IUPAC Name | Molecular Formula | CAS Number |

| 2,2,3,3,4-Pentamethylheptane | C12H26 | 62198-80-5 nih.gov |

| 2,2,3,3,6-Pentamethylheptane | C12H26 | 62198-82-7 smolecule.com |

| 2,2,4,6,6-Pentamethylheptane | C12H26 | 13475-82-6 cymitquimica.com |

| 2,3,3,4,5-Pentamethylheptane | C12H26 | 62199-67-1 chemicalbook.com |

| 2,3,4,5,6-Pentamethylheptane (B3050641) | C12H26 | 27574-98-7 simsonpharma.com |

| 2,3,3,5,5-Pentamethylheptane | C12H26 | 62199-69-3 habitablefuture.org |

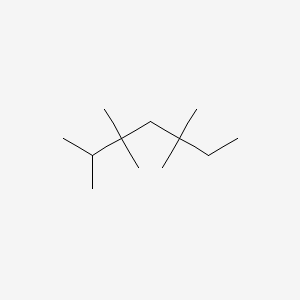

Within the diverse group of pentamethylheptane isomers, this compound is defined by a specific and highly branched structure. Its IUPAC name precisely describes its molecular architecture: a seven-carbon main chain (heptane) with one methyl group on the second carbon, two methyl groups on the third carbon, and two methyl groups on the fifth carbon.

This particular arrangement of substituents distinguishes it from its other isomers. Like all pentamethylheptanes, it has the molecular formula C12H26. nih.gov The high degree of branching is expected to influence its physical properties, such as its boiling and melting points, when compared to less branched isomers like 2,3,4,5,6-pentamethylheptane simsonpharma.com or its straight-chain counterpart, n-dodecane.

Table 2: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H26 nih.gov |

| CAS Number | 62199-69-3 habitablefuture.org |

| PubChem CID | 53428836 nih.gov |

Structure

3D Structure

Properties

CAS No. |

62199-69-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,3,5,5-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-8-11(4,5)9-12(6,7)10(2)3/h10H,8-9H2,1-7H3 |

InChI Key |

DTLBRJVRUQMSQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)(C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Pentamethylheptane Isomers

Advanced Synthetic Routes to 2,3,3,5,5-Pentamethylheptane

The specific architecture of this compound, with its two quaternary carbon centers, presents a formidable synthetic challenge. Advanced organic synthesis techniques are required to construct this sterically hindered framework with precision.

Organometallic Approaches in Stereoselective Synthesis

Organometallic reagents are powerful tools for the construction of complex carbon skeletons, offering a high degree of control over regioselectivity and stereoselectivity. The synthesis of highly branched alkanes often involves the creation of carbon-carbon bonds through the reaction of organometallic nucleophiles with suitable electrophiles.

A plausible, though not explicitly documented, synthetic route to this compound could involve a Grignard reaction. masterorganicchemistry.comyoutube.comstudy.comyoutube.comyoutube.com This approach would likely utilize a sterically hindered ketone and a bulky Grignard reagent to assemble the carbon backbone. For instance, the reaction of a Grignard reagent such as tert-butylmagnesium chloride with a ketone like 3,3,5-trimethyl-2-hexanone could theoretically form the desired carbon skeleton. The resulting tertiary alcohol would then undergo dehydration to an alkene, followed by catalytic hydrogenation to yield the final saturated alkane.

The key steps in this hypothetical synthesis would be:

Grignard Reaction: Formation of a tertiary alcohol by the addition of a Grignard reagent to a ketone.

Dehydration: Elimination of water from the alcohol to form an alkene.

Hydrogenation: Saturation of the carbon-carbon double bond to yield the alkane.

Challenges in this approach include potential steric hindrance limiting the reactivity of the ketone and the Grignard reagent, as well as the possibility of competing elimination reactions during the Grignard addition. The choice of reaction conditions, such as solvent and temperature, would be critical to optimize the yield of the desired alcohol.

Below is a table illustrating potential Grignard reagent and ketone combinations for the synthesis of highly branched alkanes.

| Grignard Reagent | Ketone | Resulting Alcohol Carbon Skeleton |

| tert-Butylmagnesium chloride | Diisopropyl ketone | 2,2,3,4,4-Pentamethyl-3-pentanol |

| Isopropylmagnesium bromide | Pinacolone | 2,3,3,4-Tetramethyl-2-pentanol |

| sec-Butylmagnesium chloride | 3-Pentanone | 3-Ethyl-2,4-dimethyl-3-pentanol |

Catalytic Hydrogenation Procedures for Saturated Hydrocarbons

Catalytic hydrogenation is a crucial final step in many synthetic routes to alkanes, involving the addition of hydrogen across a carbon-carbon double or triple bond in the presence of a metal catalyst. For the synthesis of this compound from an unsaturated precursor, this step would saturate the molecule to produce the final alkane.

The precursor alkene for this compound would likely be a highly substituted heptene, such as 2,3,3,5,5-pentamethyl-1-heptene or 2,3,3,5,5-pentamethyl-2-heptene. The hydrogenation of such sterically hindered alkenes can be challenging and may require more forcing conditions or specialized catalysts compared to the hydrogenation of less substituted double bonds.

Commonly used catalysts for hydrogenation include platinum, palladium, and nickel, often supported on carbon (Pd/C) or alumina (B75360) (PtO₂). The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the efficiency and selectivity of the hydrogenation. For sterically hindered alkenes, catalysts with high activity are necessary to achieve complete conversion.

The table below summarizes typical catalysts and conditions used for the hydrogenation of various types of alkenes.

| Alkene Type | Catalyst | Pressure (atm) | Temperature (°C) |

| Monosubstituted | Pd/C | 1-4 | 25 |

| Disubstituted | PtO₂ | 1-4 | 25 |

| Trisubstituted | Rh/C | 50-100 | 50-100 |

| Tetrasubstituted | Raney Ni | >100 | >100 |

General Synthesis of Branched Heptane (B126788) Derivatives

The industrial production of branched alkanes, including isomers of heptane, relies on large-scale processes such as alkylation, hydrocracking, and oligomerization followed by hydrogenation. These methods are essential for producing high-octane gasoline components.

Alkylation Reactions of Heptane Frameworks

Alkylation in the context of petroleum refining refers to the reaction of light olefins (such as propene and butenes) with isobutane (B21531) to produce highly branched alkanes in the gasoline boiling range. researchgate.netnih.govnih.govyoutube.com This process is typically catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).

The alkylation of isobutane with butenes is a well-established industrial process that yields a mixture of trimethylpentanes (isooctanes) and dimethylhexanes. researchgate.net While not directly producing pentamethylheptane, this process exemplifies the principles of creating highly branched structures through the addition of smaller units. The reaction proceeds through a carbocation mechanism, where the olefin is protonated to form a carbocation, which then reacts with isobutane.

Hydrocracking Techniques in Branched Alkane Production

Hydrocracking is a versatile refinery process that combines catalytic cracking and hydrogenation to convert heavy hydrocarbon feedstocks into lighter, more valuable products such as gasoline, jet fuel, and diesel. aip.orgresearchgate.netmdpi.comacs.org By adjusting the catalyst and operating conditions, hydrocracking can be tailored to produce a high yield of branched alkanes.

In the context of producing branched heptanes, a heavier paraffinic feedstock, such as n-dodecane, could be subjected to hydrocracking. aip.org The process utilizes a bifunctional catalyst that has both an acidic function for cracking and isomerization and a metallic function (typically a noble metal like platinum or palladium) for hydrogenation. The long-chain alkanes are first cracked into smaller fragments, which then undergo isomerization on the acid sites of the catalyst to form branched structures. The hydrogenation function serves to saturate any olefins formed during the cracking process, resulting in a stable, highly branched alkane product.

The product distribution from hydrocracking is complex and depends on factors such as feedstock composition, catalyst type, temperature, pressure, and space velocity.

Oligomerization and Subsequent Hydrogenation Processes for Isoalkanes

Oligomerization is a process where smaller olefin molecules are combined to form larger ones. nih.govuni-pannon.humdpi.comehu.eus This is another important route for the production of branched alkanes for gasoline blending. For example, isobutylene (B52900) can be dimerized to form isooctenes, which are then hydrogenated to isooctane (B107328) (2,2,4-trimethylpentane).

To produce branched alkanes in the heptane range, a mixture of propylene (B89431) and butylene could be co-oligomerized. The resulting mixture of heptenes and other olefins would then be hydrogenated to yield a mixture of branched heptanes and other isoalkanes. nih.govmdpi.com The catalysts for oligomerization are typically solid acids, such as solid phosphoric acid (SPA) or zeolites. acs.org The reaction conditions can be controlled to favor the formation of oligomers in the desired molecular weight range. The subsequent hydrogenation step is carried out using standard catalytic hydrogenation procedures. nih.gov

Investigation of Reaction Mechanisms Involving Pentamethylheptane Derivatives

The investigation into the reaction mechanisms of compounds derived from this compound is hampered by a foundational lack of synthesized and studied examples. While general principles of organic reactions can be extrapolated, specific data on nucleophilic substitution, reduction pathways, polymerization transformations, and thiol formation for this specific carbon skeleton are not present in the current body of scientific literature.

Nucleophilic Substitution Reactions in Derived Compounds

There is a notable absence of published research detailing nucleophilic substitution reactions on derivatives of this compound. The steric hindrance created by the multiple methyl groups, particularly the gem-dimethyl groups at positions 3 and 5, would be expected to significantly impede both SN1 and SN2 reaction pathways. In a hypothetical substrate, such as a halogenated derivative, the bulky pentamethylheptyl group would disfavor the backside attack required for an SN2 mechanism. For an SN1 mechanism, while a tertiary carbocation could potentially form, the extensive branching might lead to competing elimination reactions or rearrangements. However, without experimental studies, any discussion of reaction rates, solvent effects, or product distributions remains purely speculative.

Reduction Pathways of Substituted Pentamethylheptane Diones

The reduction of dione (B5365651) derivatives of this compound has not been specifically described in the chemical literature. General methods for the reduction of ketones and diones are well-established, employing reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. The regioselectivity and stereoselectivity of such reductions on a hypothetical pentamethylheptane dione would be influenced by the positions of the carbonyl groups and the steric environment. For instance, the reduction of a diketone at non-equivalent positions would likely exhibit different rates and could potentially be controlled by the choice of reducing agent and reaction conditions. However, no specific examples or data are available for this system.

Polymerization-Relevant Transformations and Chain Transfer Processes

The role of this compound or its derivatives in polymerization reactions, particularly as chain transfer agents, is not documented. In principle, alkanes and their derivatives can act as chain transfer agents in radical polymerization, where a hydrogen atom is abstracted from the alkane by the growing polymer radical. The rate of this chain transfer process is dependent on the bond dissociation energy of the C-H bonds. In this compound, there are primary, secondary, and tertiary hydrogens, each with different reactivities. The highly substituted nature of the molecule could influence its efficacy as a chain transfer agent, but no empirical data has been published to support this.

Thiol Formation from Triisobutylene (B147571) Precursors

While triisobutylene (a mixture of C12 isomers) can be a precursor for various compounds, a direct and documented synthetic route to this compound-derived thiols is not described in the literature. The synthesis of thiols from alkenes can be achieved through several methods, such as the addition of hydrogen sulfide (B99878) in the presence of a catalyst or via a multi-step sequence involving hydroboration-oxidation to an alcohol followed by conversion to a thiol. The specific application of these methods to a triisobutylene isomer that would yield the this compound skeleton, and its subsequent conversion to a thiol, has not been reported.

Computational and Theoretical Studies of Pentamethylheptane Molecular Systems

Molecular Modeling and Simulation of Pentamethylheptane Isomers

Molecular modeling techniques, particularly molecular dynamics (MD), are instrumental in exploring the structural and dynamic properties of branched alkanes. These simulations provide a window into the atomic-scale interactions that govern macroscopic behavior.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the trajectory of each particle over time, offering insights into thermodynamic, structural, and dynamic properties. koreascience.krarxiv.org For highly branched alkanes like pentamethylheptane isomers, these simulations are crucial for understanding how their complex shapes influence intermolecular forces.

Research on mixtures containing the isomer 2,2,4,6,6-pentamethylheptane (B104275) has utilized MD simulations to probe the molecular-level fluid structure. acs.org These simulations reveal how the bulky, branched structure of the alkane disrupts the molecular arrangements of other components in a mixture. For instance, in mixtures with aromatic compounds, the preferential orientation of the aromatic rings is disturbed by the presence of the pentamethylheptane isomer. acs.org The simulations show that as branching in alkanes increases, the molecular shape approaches that of a sphere, which weakens intermolecular forces and lowers the surface area. koreascience.kr This weakening of interactions, primarily van der Waals forces, is a key factor influencing the physical properties of the substance. koreascience.kr

The way molecules arrange themselves in a liquid or solid state, known as molecular packing, is significantly affected by their shape. The extensive branching of pentamethylheptane isomers creates steric hindrance that prevents them from packing as efficiently as their straight-chain counterparts. This inefficient packing has direct consequences for the bulk properties of mixtures.

MD simulations have been effectively used to analyze these packing modes. In a study of mixtures of 2,2,4,6,6-pentamethylheptane and various C9H12 isomers, simulations showed an enrichment of the pentamethylheptane molecules near the liquid-vapor interface. acs.org This phenomenon, where one component preferentially occupies the surface, depends on the mixture's composition. Higher concentrations of the C9H12 isomers led to a greater degree of enrichment by 2,2,4,6,6-pentamethylheptane at the interface, indicating complex packing effects driven by differences in intermolecular forces and molecular geometry. acs.org Such studies highlight how the unique architecture of highly branched alkanes dictates their spatial arrangement and interaction within a mixed-phase system.

Quantitative Structure-Property Relationships (QSPR) in Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the structural features of molecules with their physicochemical properties. arxiv.org For branched alkanes, QSPR provides a way to predict important thermophysical properties without the need for expensive and time-consuming experiments. nih.gov

QSPR models are developed by first calculating a set of numerical values, known as molecular descriptors, from the molecular structure of a compound. nih.gov These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. Using statistical methods like multiple linear regression (MLR), a mathematical relationship is established between these descriptors and an observed property, such as density, viscosity, or boiling point. arxiv.orgresearchgate.net

For branched alkanes, descriptors that capture the degree of branching, molecular size, and shape are particularly important. The goal is to create a robust model that can accurately predict the properties of other, similar molecules based solely on their structure. nih.gov These predictive models are invaluable in chemical engineering and materials science for designing and screening compounds with desired thermophysical characteristics.

When two or more liquids are mixed, the properties of the resulting solution often deviate from what would be expected from an ideal mixture. This deviation is quantified by "excess properties," such as excess molar volume (VmE). The excess molar volume is the difference between the actual volume of the mixture and the volume it would occupy if it behaved ideally (the sum of the volumes of the pure components). rasayanjournal.co.in

A non-zero excess molar volume indicates specific intermolecular interactions or packing inefficiencies. ias.ac.in For mixtures containing highly branched alkanes like pentamethylheptane isomers, these deviations can be significant. A study on binary mixtures of 2,2,4,6,6-pentamethylheptane with different aromatic compounds reported positive excess molar volumes for all mixtures, signifying that the mixture occupies more space than the sum of its individual components. acs.org This positive deviation is attributed to the inefficient packing of the bulky, non-planar pentamethylheptane molecules with the planar aromatic rings. The steric hindrance of the methyl groups disrupts the molecular arrangement, leading to an increase in the total volume.

| Mole Fraction of 2,2,4,6,6-Pentamethylheptane (x1) | VmE with n-Propylbenzene (cm3·mol-1) | VmE with 1,3,5-Trimethylbenzene (cm3·mol-1) | VmE with 1,2,4-Trimethylbenzene (cm3·mol-1) |

|---|---|---|---|

| 0.1 | 0.10 | 0.05 | 0.08 |

| 0.3 | 0.25 | 0.13 | 0.20 |

| 0.5 | 0.30 | 0.16 | 0.25 |

| 0.7 | 0.28 | 0.15 | 0.23 |

| 0.9 | 0.15 | 0.08 | 0.12 |

Data adapted from a study on binary mixtures of aromatic compounds with 2,2,4,6,6-Pentamethylheptane. acs.org

Chemical Kinetic Modeling in Combustion Systems

Understanding the combustion of hydrocarbon fuels is essential for improving engine efficiency and reducing pollutant formation. nih.gov Detailed chemical kinetic models are complex sets of elementary reactions that describe the oxidation process of a fuel. researchgate.net For large, highly branched alkanes like pentamethylheptane, developing these models is challenging due to the vast number of possible reaction pathways.

Developing kinetic models for a specific molecule like 2,3,3,5,5-pentamethylheptane would involve identifying key reaction classes, including initiation reactions (breaking of C-H or C-C bonds), H-atom abstraction, radical decomposition, and oxidation pathways. acs.org Automated software can assist in generating these complex reaction networks for branched alkanes. nih.gov These models are then validated against experimental data from devices like shock tubes and jet-stirred reactors to ensure their predictive accuracy. osti.gov

Based on a comprehensive search of available scientific literature, there is currently a notable lack of specific computational and theoretical studies focusing exclusively on the chemical compound This compound within the requested areas of reaction mechanisms, low-temperature oxidation, and soot formation.

Detailed computational chemistry research, particularly for complex reaction kinetics, tends to focus on molecules that are either structurally simpler or have been identified as key components in widely used surrogate fuel models. While highly branched C12 alkanes are relevant to combustion science, research often concentrates on more common or commercially available isomers, such as 2,2,4,6,6-pentamethylheptane (a highly branched isododecane), which has been included in the formulation of surrogate mixtures for jet fuels.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound due to the absence of specific research findings for this particular isomer in the public domain.

General principles from studies on other highly branched alkanes could offer theoretical inferences, but this would fall outside the strict constraint to focus solely on this compound. Future computational studies on a wider range of dodecane (B42187) isomers may eventually provide the specific data required to populate the requested article sections.

Advanced Analytical Characterization in Pentamethylheptane Research

Spectroscopic Methodologies for Structural Elucidation of Isomers

The unambiguous identification of 2,3,3,5,5-pentamethylheptane among its various structural isomers relies on a combination of spectroscopic techniques. Each method provides unique structural information, and together they allow for a complete molecular characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the types of functional groups and bonding within a molecule. For alkanes, the IR spectrum is dominated by carbon-hydrogen (C-H) stretching and bending vibrations. orgchemboulder.com The degree of branching in an alkane can be inferred by analyzing the ratio of absorptions corresponding to methyl (CH₃) and methylene (B1212753) (CH₂) groups. researchgate.net Highly branched isomers like this compound are expected to show strong absorptions related to methyl groups.

Table 1: Typical Infrared Absorption Bands for Alkanes

| Vibrational Mode | **Frequency Range (cm⁻¹) ** | Intensity |

|---|---|---|

| C-H Stretch (Methyl & Methylene) | 2850-3000 | Strong |

| C-H Bend (Methylene Scissoring) | 1450-1470 | Medium |

| C-H Bend (Methyl, Asymmetrical) | ~1450 | Medium |

This table presents generalized data for alkanes.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In branched alkanes, fragmentation preferentially occurs at the branching points due to the formation of more stable secondary and tertiary carbocations. uobasrah.edu.iqic.ac.uk The molecular ion peak (the peak representing the intact molecule) for highly branched alkanes is often of low abundance or completely absent. whitman.edu For this compound (molar mass 170.34 g/mol ), cleavage at the highly substituted C3 and C5 positions would be expected to generate specific, stable carbocation fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Origin |

|---|---|---|

| 113 | [C₈H₁₇]⁺ | Loss of a butyl radical (C₄H₉•) |

| 99 | [C₇H₁₅]⁺ | Loss of a pentyl radical (C₅H₁₁) |

| 71 | [C₅H₁₁]⁺ | Tertiary pentyl cation |

| 57 | [C₄H₉]⁺ | Tertiary butyl cation (highly stable) |

This table is based on established fragmentation principles for branched alkanes. uobasrah.edu.iqwhitman.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for detailed structural elucidation.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the different types of methyl, methylene, and methine protons, with chemical shifts and splitting patterns determined by their neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The structure of this compound contains several unique carbon atoms (quaternary, tertiary, secondary, and primary), which would result in a corresponding number of signals in the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Structural Position | Carbon Type | Predicted ¹³C Shift (ppm) | Proton Type | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|---|---|

| C1, C7 | Primary (CH₃) | 10-25 | 3H | 0.8-1.0 | Triplet / Doublet |

| C2 | Tertiary (CH) | 30-45 | 1H | 1.5-2.0 | Multiplet |

| C3, C5 | Quaternary (C) | 35-50 | N/A | N/A | N/A |

| C4 | Secondary (CH₂) | 20-40 | 2H | 1.2-1.5 | Multiplet |

This table contains predicted values based on general principles of NMR spectroscopy for branched alkanes.

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatography is essential for separating this compound from its isomers and other hydrocarbons. Gas chromatography (GC) is the predominant technique used for the analysis of volatile compounds like alkanes. nih.gov

The separation of alkane isomers by GC is primarily based on differences in their boiling points and their interactions with the stationary phase of the GC column. researchgate.net Branched isomers are typically more volatile (have lower boiling points) than their straight-chain counterparts and will therefore elute earlier from a standard non-polar column. The high degree of branching in this compound would result in a significantly shorter retention time compared to n-dodecane.

For complex mixtures containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power. copernicus.org This technique uses two columns with different stationary phases to provide an orthogonal separation, allowing for the resolution of compounds that would co-elute in a single-column setup. copernicus.org

Table 4: General Gas Chromatography Conditions for C8-C12 Alkane Isomer Separation

| Parameter | Typical Setting |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Capillary column (e.g., DB-5, HP-5MS), 30-60 m length |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature programmed, e.g., 40°C (hold 2 min) to 150°C at 5-10°C/min |

| Detector Temp. | 250-300°C |

This table outlines typical starting conditions for separating hydrocarbon isomers based on common laboratory practices. researchgate.netresearchgate.net

Advanced Methods for Purity Levels and Impurity Analysis

Ensuring the high purity of hydrocarbon solvents is critical, especially for applications in the pharmaceutical and specialty chemical industries. diversifiedcpc.comhaltermann-carless.com Advanced analytical methods are required to detect and quantify impurities at trace levels.

Gas chromatography, particularly with high-resolution capillary columns, is the standard for determining purity. acs.org By using a sensitive detector like a Flame Ionization Detector (FID), the area of the main this compound peak can be compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

For identifying unknown impurities, the coupling of a gas chromatograph to a mass spectrometer (GC-MS) is the method of choice. As each impurity elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, allowing for its identification by comparing its mass spectrum to spectral libraries. whitman.edu

Potential impurities in a sample of this compound could include:

Other C12 alkane isomers.

Alkanes with slightly lower or higher carbon numbers.

Cycloalkanes.

Traces of aromatic compounds (e.g., benzene, toluene, xylene), which are often monitored closely due to regulatory concerns. diversifiedcpc.com

For detecting highly volatile impurities, GC with headspace analysis (GC-HS) is employed. sdfine.com This technique analyzes the vapor phase above the liquid sample, which concentrates volatile components, thereby increasing detection sensitivity. sdfine.com

Table 5: Analytical Methods for Impurity Profiling in Pentamethylheptane

| Potential Impurity Type | Analytical Technique | Purpose |

|---|---|---|

| Other C12 Isomers | High-Resolution GC-FID, GC×GC | Quantification and Separation |

| Volatile Organic Compounds (VOCs) | GC-HS | Detection of low-boiling point impurities |

| Aromatic Hydrocarbons (BTEX) | GC-MS | Identification and Quantification |

| Sulfur-containing compounds | GC with Sulfur Chemiluminescence Detector (SCD) | Detection of specific heteroatom impurities |

This table summarizes advanced methods used for comprehensive purity and impurity analysis of high-purity hydrocarbons.

Role of Pentamethylheptane Isomers As Reference Standards and Fuel Surrogates

Application of 2,2,4,6,6-Pentamethylheptane (B104275) in Cetane Number Determination

2,2,4,6,6-Pentamethylheptane (PMH) has emerged as a crucial component in the evaluation of diesel fuel ignition quality. google.comgoogle.com Its consistent combustion behavior has led to its adoption as a standard against which other fuels are measured. google.comgoogle.com

The cetane number (CN) is a critical measure of a diesel fuel's ignition delay—the time between the start of injection and the start of combustion. wikipedia.org The scale for cetane number is defined by two primary reference fuels: n-hexadecane (cetane), with a high ignition quality assigned a CN of 100, and a low ignition quality fuel. wikipedia.org Historically, 1-methylnaphthalene (B46632) was used as the low CN reference with a value of 0. google.com However, due to issues with its purity and stability, it was replaced by 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN or isocetane), which was assigned a cetane number of 15. google.comwikipedia.org

More recently, 2,2,4,6,6-pentamethylheptane has been identified as a suitable and cost-effective replacement for HMN as a primary reference standard. google.comgoogle.com It exhibits combustion properties under compression ignition that are remarkably similar to those of HMN. google.comgoogle.com This allows for its direct substitution in blends with n-hexadecane to create reference fuels with specific cetane numbers for calibrating test engines. google.comgoogle.com

A program to formally evaluate the use of pentamethylheptane as a primary reference fuel for cetane number testing was conducted between 2015 and 2016. astm.org

Table 1: Primary Reference Fuels for Cetane Number

| Compound | Common Name | Assigned Cetane Number | Role |

| n-Hexadecane | Cetane | 100 | High Ignition Quality Reference |

| 2,2,4,4,6,8,8-Heptamethylnonane | HMN / Isocetane | 15 | Low Ignition Quality Reference |

| 2,2,4,6,6-Pentamethylheptane | PMH / Isododecane | ~15 (Behaves similarly to HMN) | Alternative Low Ignition Quality Reference google.comgoogle.com |

Beyond the traditional Cooperative Fuel Research (CFR) engine method (ASTM D613), alternative instrumental methods have been developed to determine the Derived Cetane Number (DCN). google.comgoogle.comnrel.gov These methods offer faster and more precise measurements of ignition quality. nrel.gov 2,2,4,6,6-Pentamethylheptane is utilized as a reference standard in these DCN methodologies, which include:

ASTM D6890 (Ignition Quality Tester - IQT™): This method measures the ignition delay of a small fuel sample injected into a heated, pressurized chamber. google.comgoogle.comnrel.gov

ASTM D7170 (Fuel Ignition Tester - FIT™): Similar to the IQT, this method also determines ignition delay in a constant volume combustion chamber. google.comgoogle.comnrel.gov

ASTM D7668 (Cetane Ignition Delay - CID™ 510): This is another instrument-based method that correlates ignition delay to cetane number. google.comgoogle.com

In these methods, blends of n-hexadecane and 2,2,4,6,6-pentamethylheptane can be used to calibrate the instruments, ensuring that the DCN values obtained are correlated to the traditional CFR engine scale. google.comgoogle.com

The performance of 2,2,4,6,6-pentamethylheptane in a Cooperative Fuel Research (CFR) engine, the standard apparatus for ASTM D613, has been shown to be very similar to that of 2,2,4,4,6,8,8-heptamethylnonane (HMN). google.comgoogle.com The CFR engine operates by adjusting the compression ratio until a specific ignition delay is achieved for the fuel being tested. wikipedia.org The cetane number is then determined by finding a blend of the primary reference fuels that gives the same ignition delay at the same compression ratio. wikipedia.org

The surprising similarity in the combustion behavior of PMH and HMN within the CFR engine allows for its use as a direct substitute for HMN in the preparation of reference fuel blends. google.comgoogle.com This interchangeability is advantageous due to the potential for more cost-effective production of PMH at high purity levels. google.comgoogle.com

Formulation and Evaluation of Fuel Surrogates for Transportation Fuels

The chemical complexity of real-world transportation fuels like jet fuel, which can contain thousands of different hydrocarbon compounds, makes detailed combustion modeling and experimental studies challenging. stanford.eduepa.gov To overcome this, researchers formulate fuel surrogates—simpler mixtures of a few well-characterized compounds designed to emulate the properties and combustion behavior of the target fuel. stanford.eduwikipedia.org Highly branched alkanes like 2,2,4,6,6-pentamethylheptane are essential components in these surrogates. epa.gov

Jet fuels are primarily composed of paraffins (n-alkanes and iso-alkanes), cycloparaffins (naphthenes), and aromatics. acs.org A successful surrogate must represent these major chemical classes. 2,2,4,6,6-Pentamethylheptane (often referred to as isododecane in this context) is frequently chosen to represent the highly branched iso-alkane fraction of jet fuels. epa.govacs.org

For example, in the development of surrogates for military-grade JP-5 jet fuel, 2,2,4,6,6-pentamethylheptane has been used as the iso-paraffin component alongside other compounds representing n-paraffins, cyclo-paraffins, and aromatics. acs.org Studies have also identified 2,2,4,6,6-pentamethylheptane as a promising surrogate component for representing low ignition quality, highly-branched alkanes in coal-derived jet fuels like IPK. epa.gov

Table 2: Example of a 7-Component Surrogate for JP-5 Jet Fuel

| Chemical Class | Representative Compound(s) |

| n-Paraffins | n-Dodecane |

| Iso-Paraffins | 2,2,4,6,6-Pentamethylheptane / Iso-cetane acs.org |

| Monocycloparaffins | n-Butylcyclohexane |

| Dicycloparaffins | trans-Decalin |

| Aromatics | n-Butylbenzene |

| Diaromatics | 1-Methylnaphthalene |

| Cycloaromatics | Tetralin |

Note: This table is a representative example; specific compositions vary based on the target fuel properties.

The degree of branching in the alkane components of a fuel significantly influences its combustion properties, including ignition delay and flame speed. researchgate.net Highly branched alkanes like 2,2,4,6,6-pentamethylheptane have lower cetane numbers and different oxidation pathways compared to their straight-chain counterparts. nrel.gov

By incorporating 2,2,4,6,6-pentamethylheptane into surrogate mixtures, researchers can accurately emulate the chemical functionality of the branched alkane fraction present in complex fuels. epa.gov This allows for the development of kinetic models that can more accurately predict the combustion behavior of real fuels in advanced engine designs. stanford.edu The selection of specific isomers like 2,2,4,6,6-pentamethylheptane is critical for matching key combustion targets, such as ignition quality and sooting tendency, of the real fuel. researchgate.net

Assessment of Surrogate Mixtures for Renewable Diesel Fuels (e.g., DSH-76)

The development of renewable diesel fuels, such as hydrotreated renewable diesel (HRD), necessitates the formulation of appropriate surrogate mixtures for research and modeling. The chemical composition of these renewable fuels often consists of n-alkanes and branched alkanes. Binary mixtures containing n-dodecane and a branched alkane like 2,2,4,6,6-pentamethylheptane have been investigated as potential surrogates. researchgate.net

Studies have shown that by adjusting the composition of these two-component mixtures, it is possible to match the density and viscosity of various hydrotreated renewable jet (HRJ) and diesel (HRD) fuels. researchgate.net For instance, the properties of mixtures of n-dodecane and 2,2,4,6,6-pentamethylheptane have been compared with those of alcohol-to-jet (ATJ) fuel, a type of renewable fuel. researchgate.net This research indicates that such binary mixtures can serve as effective surrogates, capturing key physical properties that influence fuel injection and combustion processes.

Experimental Characterization of Combustion Parameters for Fuel Surrogates

To develop and validate predictive combustion models, it is essential to have precise experimental data on the fundamental combustion properties of surrogate fuel components. 2,2,4,6,6-pentamethylheptane (iso-dodecane) has been the subject of several such experimental campaigns.

Autoignition Characteristics and Ignition Delay Time Measurements

The autoignition behavior of a fuel is a critical parameter, especially for compression-ignition engines. The ignition delay time (IDT) is the period between the start of injection and the onset of combustion. The autoignition characteristics of 2,2,4,6,6-pentamethylheptane have been measured in rapid compression machines and shock tubes across a wide range of conditions. researchgate.net

Research has shown that this isomer exhibits a negative temperature coefficient (NTC) behavior, where the ignition delay time increases with temperature over a certain range. researchgate.net This phenomenon is characteristic of larger alkane fuels and is crucial for accurate engine modeling. Experimental IDT data for iso-dodecane provides a key validation target for chemical kinetic models. researchgate.net

| Pressure (bar) | Temperature (K) | Ignition Delay Time (ms) |

|---|---|---|

| 15 | ~650 | ~100 |

| 15 | ~800 | ~20-30 |

| 15 | ~1100 | ~1 |

| 20 | ~650 | ~70-80 |

| 20 | ~800 | ~15-20 |

| 20 | ~1150 | ~1 |

| 40 | ~750 | ~10 |

| 40 | ~1100 | ~0.4-0.5 |

Note: The values are approximate, based on graphical data from experimental studies. researchgate.netresearchgate.net

Laminar Flame Speed Determinations

Laminar flame speed is a fundamental property of a combustible mixture, representing the propagation speed of a one-dimensional, unstretched flame. nsfc.gov.cn It is a key parameter for validating the reaction kinetics and transport properties within combustion models. For an alcohol-to-jet synthetic paraffinic kerosene (B1165875) (ATJ-SPK) composed primarily of iso-dodecane (83%) and iso-cetane (17%), the laminar burning velocity has been measured at various pressures. dlr.de

| Pressure (MPa) | Equivalence Ratio (Φ) for Peak LBV | Peak LBV (cm/s) |

|---|---|---|

| 0.1 | 1.05 - 1.1 | 78.4 |

| 0.3 | 1.05 - 1.1 | 63.3 |

| 0.6 | 1.05 - 1.1 | 51.0 |

Source: Data from experimental measurements of an ATJ-SPK fuel. dlr.de

Flame Extinction Limits in Strained Diffusion Flames

Flame extinction is the phenomenon where a flame is extinguished due to excessive heat loss or chemical inhibition. In experimental setups like counterflow burners, the resistance of a flame to extinction is quantified by the extinction stretch rate. Studies have measured the extinction limits of strained laminar diffusion flames for iso-dodecane at atmospheric pressure. researchgate.net This data is valuable for understanding flame stability and liftoff in practical combustors. The results show that the high-temperature chemical kinetic potentials of iso-dodecane, iso-octane, and iso-cetane are nearly identical, which has implications for simplifying surrogate fuel models. researchgate.net

Interfacial Phenomena and Fluid Structure in Fuel Mixtures

Furthermore, the addition of 2,2,4,6,6-pentamethylheptane to n-dodecane affects the bulk fluid properties, which are a reflection of the fluid's structure at a molecular level. As the mole fraction of pentamethylheptane increases in a mixture with n-dodecane, properties such as density, viscosity, and the speed of sound decrease. researchgate.net This data is crucial for developing accurate models of fluid dynamics and transport properties for surrogate fuel mixtures.

Liquid-Vapor Interface Enrichment Studies

The composition of a liquid mixture at its surface, or the liquid-vapor interface, can differ significantly from its bulk composition. This phenomenon, known as surface enrichment or segregation, is critical for understanding evaporation and combustion processes.

Molecular dynamics (MD) simulations have been employed to study the liquid-vapor interface of binary mixtures containing 2,2,4,6,6-pentamethylheptane and various aromatic compounds. acs.org In mixtures with n-propylbenzene, 1,3,5-trimethylbenzene, and 1,2,4-trimethylbenzene, a consistent enrichment of 2,2,4,6,6-pentamethylheptane was observed near the liquid-vapor interface. acs.org This indicates that the more volatile, branched alkane component preferentially populates the surface of the mixture.

This surface segregation can influence properties such as surface tension. For instance, in binary mixtures of n-dodecane and 2,2,4,6,6-pentamethylheptane, the surface tension is one of the properties measured to assess the suitability of these mixtures as surrogates for renewable fuels. acs.org The enrichment of the more volatile component at the interface is a key factor governing the surface tension of the mixture.

The table below summarizes the surface tension values for binary mixtures of n-dodecane with 2,2,4,6,6-pentamethylheptane, which is indicative of the behavior at the liquid-vapor interface.

| Mole Fraction of 2,2,4,6,6-Pentamethylheptane | Surface Tension (mN·m–1) |

|---|---|

| 0.0 | 25.3 |

| 1.0 | 21.8 |

Data extracted from a study on binary mixtures of n-dodecane with 2,2,4,6,6-pentamethylheptane. The values represent the pure components. The study notes that surface tension for mixtures ranged between these values. acs.org

Influence on Molecular-Level Fluid Structure Upon Mixing

The introduction of a highly branched alkane like 2,2,4,6,6-pentamethylheptane into a mixture can significantly alter the arrangement and interaction of the molecules, which in turn affects the macroscopic properties of the fluid.

Molecular dynamics simulations have provided a window into these molecular-level changes. In studies of mixtures of 2,2,4,6,6-pentamethylheptane with aromatic compounds, it was found that the preferential orientation of the aromatic rings was disrupted upon mixing. acs.org This disruption of the existing molecular order of the pure components is a key aspect of the mixing process at the molecular level.

The changes in fluid structure upon mixing are used to rationalize non-intuitive trends in thermophysical properties. researchgate.net For example, understanding how the molecules pack together and interact helps to explain the density and viscosity of the resulting mixture. These properties are critical for accurate fuel surrogate development. researchgate.net

To illustrate the effect of mixing on physical properties, the following table presents density and viscosity data for binary mixtures of n-dodecane and 2,2,4,6,6-pentamethylheptane. These macroscopic properties are a direct consequence of the underlying molecular-level fluid structure.

| Component | Density at 293.15 K (kg·m–3) | Viscosity at 293.15 K (mPa·s) |

|---|---|---|

| n-Dodecane | 748.7 | 1.38 |

| 2,2,4,6,6-Pentamethylheptane | 746.4 | 1.58 |

Data for pure components from a study on their binary mixtures. acs.org The study demonstrated that these mixtures could be formulated to match the properties of hydrotreated renewable jet (HRJ) and diesel (HRD) fuels, underscoring the importance of understanding how mixing affects these physical properties. acs.org

Environmental Fate and Degradation Studies of Branched Hydrocarbons

Primary Biodegradation Assessment in Aqueous Environments

The primary biodegradation of an organic compound involves the initial enzymatic attack that alters its chemical structure. For alkanes, this is typically an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes. However, the extensive methyl branching and the presence of quaternary carbon atoms in 2,3,3,5,5-pentamethylheptane create significant steric hindrance, which can impede the accessibility of the molecule to the active sites of these enzymes.

Studies on the biodegradation of various C12 alkane isomers have consistently shown that the rate and extent of degradation are inversely related to the degree of branching. While linear dodecane (B42187) is readily biodegradable under aerobic conditions, highly branched isomers exhibit substantial resistance to microbial attack. The presence of gem-dimethyl groups and quaternary carbons, as found in this compound, is a key factor contributing to this recalcitrance. These structural features can effectively shield the carbon backbone from enzymatic oxidation.

While specific biodegradation data for this compound in aqueous environments is not extensively documented in publicly available literature, the expected low biodegradability can be inferred from studies on structurally similar compounds. For instance, research on the components of gasoline and other petroleum products has demonstrated that highly branched alkanes are among the most persistent fractions in aquatic systems.

To illustrate the expected differences in biodegradability, the following table presents hypothetical primary biodegradation data for various C12 alkane isomers in a simulated aqueous environment. This data is based on established principles of structure-biodegradability relationships.

| Compound | Structure | Degree of Branching | Hypothetical Primary Biodegradation (%) after 28 days |

|---|---|---|---|

| n-Dodecane | Linear | Low | > 90% |

| 2-Methylundecane | Singly Branched | Moderate | 60 - 80% |

| 2,2-Dimethyl-decane | Moderately Branched (with quaternary carbon) | High | 20 - 40% |

| This compound | Highly Branched (with multiple quaternary carbons) | Very High | < 10% |

This table presents illustrative data based on scientific principles of alkane biodegradation and is not derived from direct experimental results for all listed compounds.

Structure-Biodegradability Relationships of Highly Branched Alkanes

The relationship between the molecular structure of alkanes and their susceptibility to microbial degradation is a well-established principle in environmental science. For highly branched alkanes like this compound, several structural features contribute to their low biodegradability:

Steric Hindrance: The numerous methyl groups along the heptane (B126788) backbone create a crowded molecular structure. This steric bulk can prevent the molecule from fitting into the active site of degradative enzymes, which often have specific spatial requirements for substrate binding.

Quaternary Carbon Atoms: The carbon atoms at positions 3 and 5 are quaternary, meaning they are bonded to four other carbon atoms. These sites are particularly resistant to enzymatic attack. The initial step in alkane biodegradation is typically the oxidation of a C-H bond to a C-O-H group. Quaternary carbons lack a hydrogen atom, making them invulnerable to this primary mode of oxidation. While enzymatic systems capable of cleaving C-C bonds exist, they are generally less common and act much more slowly than those that oxidize C-H bonds.

Gem-Dimethyl Groups: The presence of two methyl groups on the same carbon atom (gem-dimethyl groups), as seen at positions 3 and 5, further enhances the steric shielding of the adjacent methylene (B1212753) groups in the carbon chain, making them less accessible to enzymatic action.

The following table summarizes the key structural features of this compound and their impact on its biodegradability.

| Structural Feature | Presence in this compound | Impact on Biodegradability |

|---|---|---|

| Multiple Methyl Branches | Yes (five) | Increases steric hindrance, reducing enzyme accessibility. |

| Quaternary Carbon Atoms | Yes (at C3 and C5) | Blocks the primary pathway of enzymatic oxidation (C-H bond activation). |

| Gem-Dimethyl Groups | Yes (at C3 and C5) | Enhances steric shielding of the carbon backbone. |

Persistence Evaluation in Marine Ecosystems

The persistence of a chemical in the environment is a function of its resistance to various degradation processes, including biodegradation, photodegradation, and chemical degradation. For a non-volatile and hydrolytically stable compound like this compound, biodegradation is the primary determinant of its persistence in marine ecosystems.

Given its inherent resistance to microbial degradation, this compound is expected to be highly persistent in marine environments. Following a release into the marine ecosystem, this compound would likely partition to organic matter in sediments and the tissues of marine organisms due to its hydrophobic nature. In these compartments, the conditions for biodegradation can be even more limited than in the water column, potentially leading to very long residence times.

The persistence of branched hydrocarbons has been observed in studies of oil spills, where these compounds are often found to be enriched in weathered oil residues long after the more readily biodegradable linear and less-branched alkanes have been removed. This indicates that natural attenuation processes are slow and inefficient for these types of molecules.

The table below provides a qualitative assessment of the likely persistence of different C12 alkane isomers in a marine environment, based on their structural characteristics.

| Compound | Expected Biodegradability | Predicted Persistence in Marine Ecosystems | Potential for Long-Term Environmental Impact |

|---|---|---|---|

| n-Dodecane | High | Low | Low |

| 2-Methylundecane | Moderate | Moderate | Moderate |

| 2,2-Dimethyl-decane | Low | High | High |

| This compound | Very Low | Very High | Very High |

This table provides a qualitative and predictive assessment based on established scientific principles.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis of Specific Pentamethylheptane Isomers

The precise three-dimensional arrangement of atoms within a molecule can significantly influence its physical and chemical properties. In the context of combustion, the stereochemistry of a fuel molecule can affect its ignition delay, flame speed, and the formation of pollutants. Consequently, the ability to synthesize specific stereoisomers of 2,3,3,5,5-pentamethylheptane is a critical area for future research.

Current synthetic methodologies for highly branched alkanes often result in a mixture of isomers, which can be challenging and costly to separate. Future advancements are anticipated in the realm of stereoselective catalysis, employing chiral catalysts to direct the formation of a desired stereoisomer with high selectivity. Such catalysts could be based on transition metals complexed with chiral ligands, or they could be enzymatic in nature. The development of these methods would not only provide pure samples of specific this compound isomers for fundamental combustion studies but also pave the way for their potential inclusion in precisely formulated fuels.

Table 1: Potential Catalytic Systems for Stereoselective Alkane Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Transition Metal Complexes | High turnover numbers, tunability of ligands | Development of new chiral ligands, understanding reaction mechanisms |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions | Enzyme discovery and engineering, process optimization |

| Chiral Brønsted Acids/Bases | Metal-free catalysis, operational simplicity | Design of new organocatalysts, substrate scope expansion |

Enhanced Kinetic Model Development for Comprehensive Combustion Understanding

Accurate predictive models of combustion are indispensable tools for the design of advanced engines and the formulation of cleaner fuels. researchgate.netstanford.edu A comprehensive kinetic model for this compound would detail the thousands of elementary reactions that occur during its oxidation, from initial fuel breakdown to the formation of final products.

While detailed kinetic models exist for some n-alkanes and less branched isomers, the development of such models for highly branched structures like this compound presents a significant challenge. osti.govresearchgate.netuniversityofgalway.ie The complexity of the reaction network increases dramatically with the degree of branching. Future research will need to leverage a combination of experimental techniques and theoretical calculations to construct and validate these models.

Experimental data from shock tubes, rapid compression machines, and flow reactors will be essential for model validation across a wide range of temperatures and pressures. researchgate.net Concurrently, advances in computational chemistry will enable the calculation of reaction rates for key elementary reactions with greater accuracy. The integration of these experimental and theoretical approaches will lead to the development of robust kinetic models that can provide a deep understanding of the combustion behavior of this compound.

Table 2: Key Experimental Data for Kinetic Model Validation

| Experimental Technique | Measured Parameter | Importance for Model Development |

| Shock Tube | Ignition delay times | Validation of overall model reactivity at high temperatures |

| Rapid Compression Machine | Ignition delay times | Validation of low to intermediate temperature chemistry |

| Flow Reactor | Species concentration profiles | Elucidation of reaction pathways and intermediate species |

| Laminar Flame Speed Measurement | Laminar flame speed | Validation of transport properties and high-temperature kinetics |

Exploration of Novel Applications Beyond Fuel Research for Branched Dodecanes

The unique physical properties of highly branched alkanes, such as low pour points, good thermal stability, and specific solvency characteristics, suggest a range of potential applications beyond their use as fuel components. For instance, the isomer 2,2,4,6,6-pentamethylheptane (B104275), also known as isododecane, is utilized in the cosmetics industry as a volatile emollient and solvent. haltermann-carless.com It is also used in the polymerization of olefins as a suspending agent. haltermann-carless.com

Future research into this compound could uncover novel applications in areas such as:

Specialty Lubricants: The highly branched structure could impart desirable rheological properties for use in high-performance lubricants.

Heat Transfer Fluids: Its thermal stability and low viscosity could make it a suitable candidate for heat transfer applications.

Advanced Solvents: The specific polarity and volatility of this compound may be advantageous for specialized chemical processes or as an environmentally benign solvent replacement.

Phase-Change Materials: The melting and freezing characteristics of this compound could be harnessed for thermal energy storage applications.

A study on the bioconcentration of n-dodecane and 2,2,4,6,6-pentamethylheptane in fish highlights the importance of understanding the environmental fate of these compounds, which will be crucial as new applications are explored. nih.gov

Development of High-Throughput Screening for Fuel Surrogate Optimization

Real-world fuels are complex mixtures of hundreds of hydrocarbons. To make computational modeling of engine combustion tractable, these complex fuels are represented by simpler "surrogate" mixtures containing a small number of well-characterized components. osti.govmdpi.com The selection of components and their proportions in a surrogate is a critical step in ensuring that the surrogate accurately mimics the properties and combustion behavior of the real fuel. academie-sciences.fr

High-throughput screening, both computational and experimental, is an emerging research avenue that can accelerate the process of surrogate fuel optimization. Computational screening involves the use of machine learning algorithms and large databases of chemical properties to rapidly identify promising surrogate compositions. mdpi.com This can be followed by high-throughput experiments to validate the performance of the most promising candidates.

The inclusion of highly branched dodecanes like this compound in the palette of potential surrogate components could lead to more accurate representations of modern and alternative fuels. researchgate.net Future research in this area will focus on developing more sophisticated screening algorithms, expanding the database of component properties to include a wider range of branched alkanes, and integrating these computational tools with automated experimental platforms.

Table 3: Properties Targeted in Fuel Surrogate Optimization

| Property Category | Specific Properties | Relevance to Combustion |

| Physical Properties | Density, Viscosity, Surface Tension, Distillation Curve | Fuel injection, atomization, and vaporization |

| Chemical Properties | Cetane Number, Octane (B31449) Number, H/C Ratio, Sooting Tendency | Ignition quality, energy content, emissions |

| Combustion Properties | Ignition Delay Time, Laminar Flame Speed | Overall reactivity and flame propagation |

Q & A

Q. How can 2,3,3,5,5-pentamethylheptane be accurately identified and quantified in complex mixtures using chromatographic techniques?

Gas chromatography-mass spectrometry (GC/MS) is the primary method for identification. Key diagnostic ions (e.g., m/z 71, 85, 99) and retention indices should be compared against authenticated standards. For example, GC/MS analysis of branched alkanes like 2,2,4,6,6-pentamethylheptane in jet fuels shows distinct fragmentation patterns, enabling differentiation from structural isomers . However, researchers must verify isomer-specific retention times, as slight structural differences (e.g., methyl group positions) significantly alter chromatographic behavior .

Q. What experimental methodologies are recommended for determining the Henry’s Law constant of this compound in aqueous systems?

The static headspace method or quantitative structure-property relationship (QSPR) models are commonly used. Experimental values for this compound range from to atm·m³/mol, as reported by Yaws (2003) and Gharagheizi et al. (2012) . Discrepancies arise from temperature control and purity of the compound. Researchers should replicate measurements under controlled conditions (e.g., 25°C) and cross-validate with computational models like UNIFAC .

Q. How is high-purity this compound synthesized, and what are the key challenges?

Synthesis often involves catalytic alkylation or oxidation of precursor alkanes. For example, chromic oxide oxidation of branched alkanes (e.g., 2,2,4-trimethylpentane) can yield methyl-substituted heptanes, but side reactions may produce structural isomers . Challenges include minimizing isomerization during synthesis and achieving >98% purity, which requires advanced distillation or preparative GC .

Advanced Research Questions

Q. How does the branched structure of this compound influence its thermodynamic stability compared to linear alkanes?

The compound’s multiple methyl groups increase steric hindrance, reducing reactivity in free-radical chain reactions. For instance, its predicted rate constant () at 450°C (0.62) aligns with experimental values (0.66), demonstrating higher stability than linear analogs due to restricted molecular motion . Computational studies using group contribution methods (e.g., Joback-Reid) can quantify enthalpy of formation and entropy changes .

Q. How can discrepancies in reported Henry’s Law constants for this compound be resolved?

Contradictions between datasets (e.g., Yaws vs. Gharagheizi ) may stem from differences in experimental setups or isomer impurities. Researchers should:

Q. What advanced models predict the autoignition behavior of this compound under varying pressures and temperatures?

Shock tube and rapid compression machine experiments reveal ignition delay times () spanning 603–1376 K and 15–20 bar. A modified Arrhenius equation incorporating equivalence ratios () and dilution effects can model ignition kinetics. For example, at high temperatures, indicating oxygen dependency . Coupled with detailed kinetic mechanisms (e.g., JetSurF 2.0), these models improve predictions for aerospace fuels .

Q. How do structural isomers of pentamethylheptane (e.g., 2,2,4,6,6 vs. 2,3,3,5,5) affect their environmental partitioning and toxicity profiles?

Isomerism alters physicochemical properties. For instance, 2,2,4,6,6-pentamethylheptane has a higher octanol-water partition coefficient () than 2,3,3,5,5, influencing bioaccumulation potential . In biomarker studies, 2,2,4,6,6-pentamethylheptane was detected in lung cancer VOCs, but its isomer-specific toxicity requires further investigation via in vitro assays (e.g., cytotoxicity in alveolar cells) .

Methodological Notes

- Data Contradiction Analysis : Cross-referencing multiple sources (e.g., Henry’s Law constants ) and validating with independent techniques (e.g., QSPR models) are critical.

- Experimental Design : For combustion studies, ensure stoichiometric control () and use laser diagnostics (e.g., LIF) to track intermediate species .

- Synthesis Optimization : Employ catalysts like zeolites to minimize isomerization and improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.